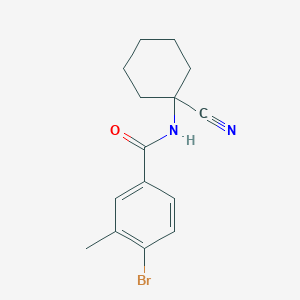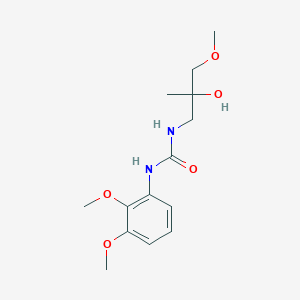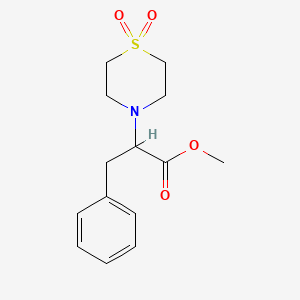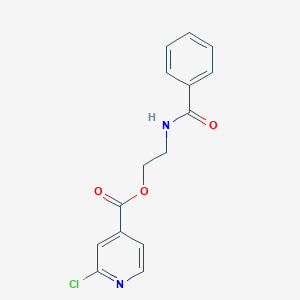
4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide, also known as BTCP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the phenylcyclohexylamine class of drugs, which are known to have a variety of effects on the central nervous system.
Scientific Research Applications
4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has been shown to have a variety of effects on the central nervous system. For example, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has been shown to have an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide a potentially useful tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide is not fully understood, but it is believed to involve the modulation of dopamine levels in the brain. Specifically, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide is thought to inhibit the reuptake of dopamine by the dopamine transporter, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels may be responsible for the various physiological and biochemical effects of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide.
Biochemical and Physiological Effects:
4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects. For example, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has been shown to increase locomotor activity in rats, suggesting a stimulant-like effect. Additionally, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has been shown to have anxiolytic effects, reducing anxiety-like behavior in rats. These effects are thought to be mediated by the modulation of dopamine levels in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide in lab experiments is its specificity for the dopamine transporter. This makes it a potentially useful tool for studying the role of dopamine in various neurological disorders. Additionally, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has been shown to have a long half-life, which may make it more suitable for certain types of experiments. However, there are also some limitations to using 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide in lab experiments. For example, the synthesis of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide is a complex process that requires specialized equipment and expertise. Additionally, the effects of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide on the central nervous system are not fully understood, and there may be potential side effects that are not yet known.
Future Directions
There are many potential future directions for research on 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide. One area of research that is particularly promising is the use of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide in the treatment of neurological disorders. For example, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide may be useful in the treatment of Parkinson's disease, where dopamine levels are known to be disrupted. Additionally, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide may be useful in the treatment of addiction, where dopamine plays a key role in the reward pathway. Other potential future directions for research on 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide include the development of more efficient synthesis methods and the investigation of potential side effects and safety concerns.
In conclusion, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide, or 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide, is a chemical compound that has been extensively studied for its potential use in scientific research. 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has a variety of effects on the central nervous system, and may be a useful tool for studying the role of dopamine in various neurological disorders. While there are some limitations to using 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide in lab experiments, there are also many potential future directions for research on this compound.
Synthesis Methods
The synthesis of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide involves the reaction of 4-bromo-3-methylbenzoic acid with 1-cyanocyclohexylamine in the presence of a catalyst. The resulting compound is then purified using various techniques, such as recrystallization or chromatography. The synthesis of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide is a complex process that requires specialized equipment and expertise.
properties
IUPAC Name |
4-bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-11-9-12(5-6-13(11)16)14(19)18-15(10-17)7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEPPYHYSAIEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2(CCCCC2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2392122.png)


![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2392127.png)


![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide](/img/structure/B2392131.png)
![2-Cyclopropyl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2392133.png)
![N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2392135.png)

![(E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2392138.png)


